REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Br:8])[N:3]=1.[NH:9]1[CH2:14][CH2:13][CH:12]([CH2:15][CH2:16][OH:17])[CH2:11][CH2:10]1>>[Br:8][C:4]1[N:3]=[C:2]([N:9]2[CH2:14][CH2:13][CH:12]([CH2:15][CH2:16][OH:17])[CH2:11][CH2:10]2)[CH:7]=[CH:6][CH:5]=1
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Name
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|
Quantity
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30.2 g
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Type
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reactant
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Smiles
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BrC1=NC(=CC=C1)Br
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Name
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|
Quantity
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16.45 g
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Type
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reactant
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Smiles
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N1CCC(CC1)CCO
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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WASH
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Details
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after chromatography on silica gel, eluting with a 30/70 mixture of ethyl acetate and cyclohexane, 7 g of pure product
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Type
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CUSTOM
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Details
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are obtained in the form of an oil
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Name
|
|
Type
|
|
Smiles
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BrC1=CC=CC(=N1)N1CCC(CC1)CCO
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |